2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
説明
The compound “2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione” is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also useful in reducing the levels of TNFα in a mammal .
Synthesis Analysis
The synthetic route for 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives is depicted in a study . The study designed and synthesized a novel series of these derivatives as new kinds of CRBN modulators .Chemical Reactions Analysis
The compound reacts with TBTU, DIPEA, and 3-aminopiperidine-2,6-dione hydrochloride in dichloromethane. The mixture reacts under room temperature overnight .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass is 276.22 g/mol .科学的研究の応用
Cancer Treatment Efficacy
Research has highlighted the effectiveness of compounds like "2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione" in the treatment of various cancers. For instance, a study demonstrated that the combination of oxaliplatin with folinic acid and 5-fluorouracil (referred to as FOLFOX-4) significantly improves the objective response and progression-free survival in first-line treatment of patients with KRAS exon 2 wild-type metastatic colorectal cancer (Bokemeyer et al., 2015). This underscores the compound's role in enhancing the efficacy of existing chemotherapy regimens.
Mechanisms of Action and Combination Therapies
The compound's mechanism of action, often explored in combination therapies, has shown promising results in increasing the efficacy of cancer treatments. For example, adding gemcitabine (GEM) to the FOLFOX-4 regimen in patients with advanced gastric cancer has been tested, leveraging the synergistic effects of these drugs to enhance anti-tumor activity (Correale et al., 2005). This combination approach highlights the potential for integrating "2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione" into multifaceted treatment strategies.
Safety and Tolerability
Safety and tolerability are crucial considerations in the clinical application of any chemotherapy agent. Studies have evaluated the side effects and patient tolerance of treatment regimens involving this compound. Research aiming to determine the therapeutic effect in combination with other agents, like fluorouracil and folinic acid, has found that such combinations can be effective with manageable side effects, emphasizing the importance of dose optimization and patient monitoring during treatment (Erlichman et al., 1988).
Advanced and Metastatic Cancer Focus
A significant amount of research has concentrated on the application of "2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione" in the context of advanced and metastatic cancers. Studies have shown that regimens including this compound, particularly in combination with other chemotherapy agents, can lead to improved outcomes in hard-to-treat cases, such as metastatic colorectal cancer, by extending survival and improving the quality of life for patients (Douillard et al., 2000).
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAUTELYXAAAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474502 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | |
CAS RN |
835616-60-9 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。